N-benzyl-5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
N-benzyl-5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
The synthesis of N-benzyl-5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This method is catalyst-free and eco-friendly, resulting in high yields within a short reaction time . The reaction conditions involve heating the reactants in dry toluene at 140°C under microwave irradiation .
Chemical Reactions Analysis
N-benzyl-5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-benzyl-5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly as inhibitors of cyclin-dependent kinases (CDKs), which are targets for cancer therapy.
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent against various bacterial strains.
Material Science: It is used in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-benzyl-5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and thereby preventing the proliferation of cancer cells . This interaction is facilitated by hydrogen bonding with key amino acid residues in the active site .
Comparison with Similar Compounds
N-benzyl-5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be compared with other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Another scaffold used in the development of CDK inhibitors.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds also exhibit antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C20H18N6O3 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-benzyl-5-methyl-7-(4-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H18N6O3/c1-13-17(19(27)21-11-14-5-3-2-4-6-14)18(25-20(24-13)22-12-23-25)15-7-9-16(10-8-15)26(28)29/h2-10,12,18H,11H2,1H3,(H,21,27)(H,22,23,24) |
InChI Key |
OVFJOUYPWLTLLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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